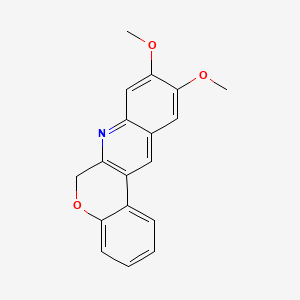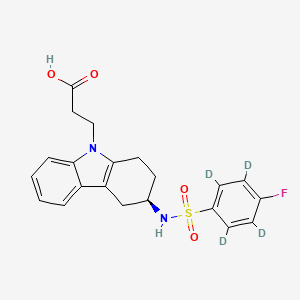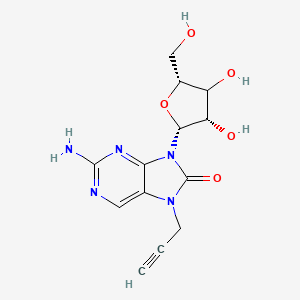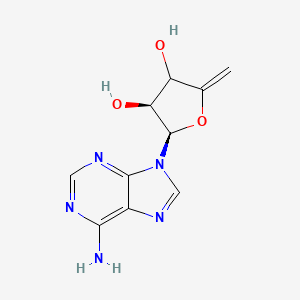
BRM/BRG1 ATP Inhibitor-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRM/BRG1 ATP Inhibitor-3 is a potent inhibitor targeting both BRM and BRG1 components of the BAF complex. It exhibits IC50 values of 10.4 nM for BRM and 19.3 nM for BRG1 . This compound holds potential for research applications in cancer and BAF complex-related disorders .
Preparation Methods
The preparation of BRM/BRG1 ATP Inhibitor-3 involves synthetic routes and reaction conditions that are typically proprietary and specific to the manufacturer. general methods for synthesizing similar inhibitors involve multi-step organic synthesis, including the use of various solvents and reagents such as DMSO, PEG300, and Tween-80 . Industrial production methods would likely involve optimization of these synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
BRM/BRG1 ATP Inhibitor-3 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the inhibitor, potentially altering its activity.
Substitution Reactions: Common reagents and conditions used in these reactions include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the inhibitor’s core structure
Scientific Research Applications
BRM/BRG1 ATP Inhibitor-3 has several scientific research applications:
Cancer Research: It is used to study the role of BRM and BRG1 in cancer, particularly in acute myeloid leukemia and other hematopoietic cancers
Chromatin Remodeling Studies: The inhibitor helps in understanding the function of the BAF complex in gene expression and chromatin accessibility.
Drug Development: It serves as a lead compound for developing new therapeutic agents targeting BRM and BRG1 in various cancers.
Mechanism of Action
BRM/BRG1 ATP Inhibitor-3 exerts its effects by inhibiting the ATPase activity of BRM and BRG1, which are core components of the BAF complex. This inhibition leads to reduced chromatin accessibility and repression of oncogenic transcription factors such as MYC, PU.1, and CDK4/6 . The compound induces differentiation and apoptosis in cancer cells, thereby reducing tumor growth and improving survival in preclinical models .
Comparison with Similar Compounds
BRM/BRG1 ATP Inhibitor-3 is unique in its dual inhibition of both BRM and BRG1, making it more effective in certain cancer models compared to inhibitors that target only one of these ATPases. Similar compounds include:
FHD-286: A selective BRG1/BRM inhibitor currently under clinical investigation for various cancers.
BRM011: Another dual BRG1/BRM ATPase inhibitor with similar applications in cancer research.
This compound stands out due to its potent inhibition and broad applicability in studying the BAF complex and its role in cancer.
Properties
Molecular Formula |
C26H25N5O2S2 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
4-amino-N-[(2S)-4-methylsulfanyl-1-oxo-1-[[4-(3-pyridin-4-ylphenyl)-1,3-thiazol-2-yl]amino]butan-2-yl]benzamide |
InChI |
InChI=1S/C26H25N5O2S2/c1-34-14-11-22(29-24(32)18-5-7-21(27)8-6-18)25(33)31-26-30-23(16-35-26)20-4-2-3-19(15-20)17-9-12-28-13-10-17/h2-10,12-13,15-16,22H,11,14,27H2,1H3,(H,29,32)(H,30,31,33)/t22-/m0/s1 |
InChI Key |
WNFUOUMYNUFZIX-QFIPXVFZSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)NC1=NC(=CS1)C2=CC=CC(=C2)C3=CC=NC=C3)NC(=O)C4=CC=C(C=C4)N |
Canonical SMILES |
CSCCC(C(=O)NC1=NC(=CS1)C2=CC=CC(=C2)C3=CC=NC=C3)NC(=O)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















